4-(Trifluoroacetamido)pyridine
Overview
Description
4-(Trifluoroacetamido)pyridine, also known as 2,2,2-trifluoro-N-(4-pyridinyl)acetamide, is a fluorinated organic compound with the molecular formula C7H5F3N2O. This compound is characterized by the presence of a trifluoroacetamido group attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoroacetamido)pyridine can be synthesized through the reaction of 4-aminopyridine with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction proceeds as follows:
[ \text{4-Aminopyridine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoroacetamido)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The compound can be reduced to form 4-aminopyridine under specific conditions.
Oxidation Reactions: Oxidizing agents can convert the compound into its corresponding N-oxide derivative.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, osmium tetroxide
Major Products:
Substitution Products: N-substituted pyridines
Reduction Products: 4-aminopyridine
Oxidation Products: Pyridine N-oxides
Scientific Research Applications
4-(Trifluoroacetamido)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoroacetamido)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
4-Aminopyridine: A precursor in the synthesis of 4-(Trifluoroacetamido)pyridine.
4-(Trifluoroacetyl)pyridine: A structurally related compound with similar chemical properties.
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with distinct reactivity.
Uniqueness: this compound is unique due to the presence of the trifluoroacetamido group, which imparts specific chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-pyridin-4-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h1-4H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSUOLIZDLLWDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399252 | |
Record name | 4-(Trifluoroacetamido)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77262-39-6 | |
Record name | 4-(Trifluoroacetamido)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoroacetamido)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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